molecular formula C22H21BrN4O3 B14952861 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B14952861
M. Wt: 469.3 g/mol
InChI Key: QGBVLYOFXKMKFH-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features both an indole and a benzodiazepine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzodiazepines are well-known for their use in treating anxiety and insomnia due to their sedative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize by-products. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chloro-1H-indol-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
  • N-(2-(5-fluoro-1H-indol-1-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .

Properties

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C22H21BrN4O3/c23-15-5-7-19-14(13-15)9-11-27(19)12-10-24-20(28)8-6-18-22(30)25-17-4-2-1-3-16(17)21(29)26-18/h1-5,7,9,11,13,18H,6,8,10,12H2,(H,24,28)(H,25,30)(H,26,29)

InChI Key

QGBVLYOFXKMKFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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